Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tolyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of piperidine with p-Tolyl-acetic acid, followed by esterification with ethanol. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The tolyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
p-Tolylacetic acid: A precursor in the synthesis of the compound.
Piperidine-4-carboxylic acid: Another related compound with a similar piperidine ring structure.
Ethyl esters of carboxylic acids: Compounds with similar ester functional groups.
Uniqueness
Ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate is unique due to its combination of a piperidine ring, a tolyl group, and an ester functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
599162-20-6 |
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Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4g/mol |
IUPAC Name |
ethyl 1-[2-(4-methylphenyl)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-3-21-17(20)15-8-10-18(11-9-15)16(19)12-14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3 |
InChI Key |
DYAFTNMEZYIWGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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